molecular formula C12H13NO2 B12963833 1-(8-Methoxyquinolin-6-yl)ethanol

1-(8-Methoxyquinolin-6-yl)ethanol

Cat. No.: B12963833
M. Wt: 203.24 g/mol
InChI Key: JLYJQFSAFBNFIC-UHFFFAOYSA-N
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Description

1-(8-Methoxyquinolin-6-yl)ethanol is a quinoline derivative featuring a methoxy group at position 8 and an ethanol moiety at position 6 of the quinoline ring. Quinoline derivatives are renowned for their diverse applications in pharmaceuticals, materials science, and industrial chemistry due to their aromatic heterocyclic structure, which allows for tunable electronic properties and functional group modifications .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

1-(8-methoxyquinolin-6-yl)ethanol

InChI

InChI=1S/C12H13NO2/c1-8(14)10-6-9-4-3-5-13-12(9)11(7-10)15-2/h3-8,14H,1-2H3

InChI Key

JLYJQFSAFBNFIC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C2C(=C1)C=CC=N2)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-Methoxyquinolin-6-yl)ethanol typically involves the following steps:

    Starting Material: The synthesis begins with 8-methoxyquinoline.

    Alkylation: The 8-methoxyquinoline undergoes alkylation with an appropriate alkylating agent, such as ethylene oxide, in the presence of a base like potassium carbonate.

    Reduction: The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield 1-(8-Methoxyquinolin-6-yl)ethanol.

Industrial Production Methods

Industrial production methods for 1-(8-Methoxyquinolin-6-yl)ethanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(8-Methoxyquinolin-6-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: 1-(8-Methoxyquinolin-6-yl)acetic acid.

    Reduction: 1-(8-Methoxyquinolin-6-yl)ethylamine.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-(8-Methoxyquinolin-6-yl)ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(8-Methoxyquinolin-6-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 1-(8-Methoxyquinolin-6-yl)ethanol and analogous compounds:

Compound Name Substituents/Functional Groups Key Properties/Applications Reference
1-(8-Methoxyquinolin-6-yl)ethanol Methoxy (C8), ethanol (C6) Potential H-bonding, chelation Inferred
1-(6-Methoxyquinolin-8-yl)ethanone Methoxy (C6), ketone (C8) Higher reactivity due to ketone group
1-(6-Methoxyquinolin-4-yl)propan-1-ol Methoxy (C6), propanol (C4) Increased lipophilicity
Methyl 2-(8-methoxyquinolin-6-yl)benzoate Methoxy (C8), benzoate ester (C6) Enhanced stability, ester hydrolysis
Chlorinated quinoline derivatives* Chloro, phenyl, methoxy groups Improved crystallinity, bioactivity

*Example: 1-{6-Chloro-2-[(2-chloro-6-methylquinolin-3-yl)methoxy]-4-phenylquinolin-3-yl}ethanone

Physicochemical and Reactivity Comparisons

  • Electronic Effects: The methoxy group in 1-(8-Methoxyquinolin-6-yl)ethanol acts as an electron-donating group, stabilizing the quinoline ring. In contrast, chloro substituents in related compounds (e.g., ) introduce electron-withdrawing effects, enhancing electrophilic reactivity but reducing solubility in polar solvents.
  • Synthetic Accessibility: Compounds with ester or ketone groups (e.g., ) are often synthesized via Friedel-Crafts acylation or Grignard reactions, whereas ethanol derivatives may require reduction steps (e.g., LiAlH4 reduction of ketones) .

Research Findings and Data

Crystallographic and Stability Studies

Chlorinated quinoline derivatives exhibit planar quinoline rings with dihedral angles <5° between aromatic systems, contributing to stable π-π stacking and crystallinity . For 1-(8-Methoxyquinolin-6-yl)ethanol, similar planarity is expected, but the ethanol group may introduce torsional strain, affecting packing efficiency.

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